molecular formula C17H12ClNO2S B2802702 Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate CAS No. 254911-05-2

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate

Cat. No.: B2802702
CAS No.: 254911-05-2
M. Wt: 329.8
InChI Key: SETZBWRFOSVMDE-UHFFFAOYSA-N
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Description

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the ester, leading to the formation of amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s thiazole ring is a common scaffold in drug design, making it a potential candidate for the development of new pharmaceuticals with antimicrobial, antifungal, or anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.

    Biological Studies: Its structural features make it suitable for studying enzyme interactions and receptor binding in biological systems.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-chlorophenyl)benzoate: Similar in structure but lacks the thiazole ring.

    4-(4-Chlorophenyl)-1,3-thiazole: Contains the thiazole ring but lacks the benzoate ester.

    Methyl 4-(4-bromophenyl)-1,3-thiazol-2-yl]benzoate: Similar structure with a bromine atom instead of chlorine.

Uniqueness

Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate is unique due to the combination of the thiazole ring, chlorophenyl group, and benzoate ester. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c1-21-17(20)13-4-2-12(3-5-13)16-19-15(10-22-16)11-6-8-14(18)9-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETZBWRFOSVMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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